N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide C2-8 is an inhibitor of polyglutamine (polyQ) aggregation (IC50s = 25 and 0.05 μM for recombinant HDQ51 and in PC12 cells, respectively). It also inhibits polyQ aggregation in organotypic hippocampal slice cultures isolated from R6/2 transgenic mice and reduces neurodegeneration in a dose-dependent manner in a Drosophila model of Huntington's disease. C2-8 (100 and 200 mg/kg) reduces huntingtin aggregate size, reduces neuronal atrophy, and improves motor performance in a rotarod test in the R6/2 transgenic mouse model of Huntington's disease.

Brand Name: Vulcanchem
CAS No.: 300670-16-0
VCID: VC21227434
InChI: InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24)
SMILES: C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C19H14Br2N2O3S
Molecular Weight: 510.2 g/mol

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

CAS No.: 300670-16-0

Cat. No.: VC21227434

Molecular Formula: C19H14Br2N2O3S

Molecular Weight: 510.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide - 300670-16-0

Specification

Description C2-8 is an inhibitor of polyglutamine (polyQ) aggregation (IC50s = 25 and 0.05 μM for recombinant HDQ51 and in PC12 cells, respectively). It also inhibits polyQ aggregation in organotypic hippocampal slice cultures isolated from R6/2 transgenic mice and reduces neurodegeneration in a dose-dependent manner in a Drosophila model of Huntington's disease. C2-8 (100 and 200 mg/kg) reduces huntingtin aggregate size, reduces neuronal atrophy, and improves motor performance in a rotarod test in the R6/2 transgenic mouse model of Huntington's disease.

CAS No. 300670-16-0
Molecular Formula C19H14Br2N2O3S
Molecular Weight 510.2 g/mol
IUPAC Name N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24)
Standard InChI Key SJJKUNDBFWUAQB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br

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